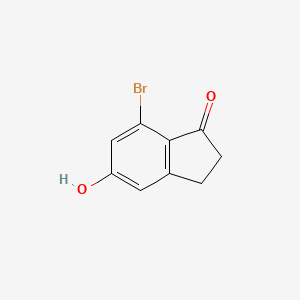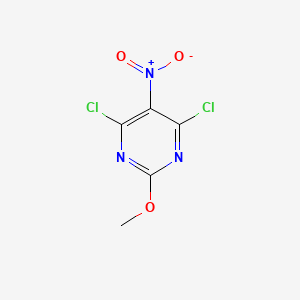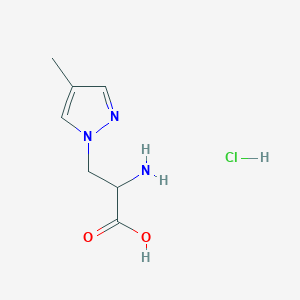![molecular formula C5H9N5OS B3220649 N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide CAS No. 1200836-89-0](/img/structure/B3220649.png)
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide
描述
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the sulfanyl group and the acetamide moiety in this compound adds to its chemical versatility and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide can be approached through various methods. One common route involves the reaction of 2-mercaptoethylamine with acetic anhydride to form N-(2-sulfanylethyl)acetamide. This intermediate can then be reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of catalysts like L-proline can also enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides and tetrazoles.
科学研究应用
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide involves its interaction with molecular targets through the tetrazole ring and the sulfanyl group. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(2-sulfanylethyl)acetamide: Lacks the tetrazole ring but has similar sulfanyl and acetamide functionalities.
5-mercapto-1H-tetrazole: Contains the tetrazole ring and sulfanyl group but lacks the acetamide moiety.
N-(2-cyanoethyl)acetamide: Contains the acetamide moiety but has a cyano group instead of the tetrazole ring.
Uniqueness
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide is unique due to the combination of the tetrazole ring, sulfanyl group, and acetamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5OS/c1-3(11)6-4(2-12)5-7-9-10-8-5/h4,12H,2H2,1H3,(H,6,11)(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUUFVWYQTZDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3220566.png)

![Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3220569.png)


![2-Chlorobenzo[d]oxazole-5-carboxylic acid](/img/structure/B3220586.png)

![[(E)-Styryl]trichlorosilane](/img/structure/B3220598.png)






